FAAH Inhibitory Potency of N-Hexylcarbamic Acid Biphenyl-3-yl Ester vs. Systematic N-Alkyl Chain Variation
In a head-to-head SAR study of biphenyl-3-yl alkylcarbamates, the N-hexyl derivative (compound 4s) exhibited an FAAH IC₅₀ of 13 ± 2 nM, representing a 1,070-fold potency gain over the N-methyl analog (4a, IC₅₀ = 13,901 ± 4,426 nM) and a 4.4-fold improvement over the N-butyl analog (4e, IC₅₀ = 57 ± 15 nM), while being only 2.4-fold less potent than the N-octyl analog (4u, IC₅₀ = 5.4 ± 0.5 nM). Potency plateaued across C₅–C₆ (N-pentyl 4f = 53 ± 8 nM; N-hexyl 4s = 13 ± 2 nM), indicating that the hexyl chain captures near-maximal FAAH affinity before further elongation produces only marginal gains [1].
| Evidence Dimension | FAAH inhibition potency (IC₅₀, nM) in rat brain membranes |
|---|---|
| Target Compound Data | N-hexylcarbamic acid biphenyl-3-yl ester (4s): IC₅₀ = 13 ± 2 nM |
| Comparator Or Baseline | N-methyl (4a): 13,901 ± 4,426 nM; N-allyl (4b): 696 ± 38 nM; N-isopropyl (4c): 521 ± 87 nM; N-propyl (4d): 113 ± 16 nM; N-butyl (4e): 57 ± 15 nM; N-pentyl (4f): 53 ± 8 nM; N-octyl (4u): 5.4 ± 0.5 nM |
| Quantified Difference | 1,070-fold more potent than N-methyl; 4.4-fold more potent than N-butyl; 2.4-fold less potent than N-octyl; ~4.1-fold more potent than N-pentyl |
| Conditions | [³H]anandamide hydrolysis assay in rat brain membrane homogenates; data from Table 1a of Mor et al. (2008) |
Why This Matters
Procurement of the N-hexyl building block is essential for accessing the potency plateau region of FAAH inhibitor SAR; shorter chains yield suboptimal potency, while longer chains offer diminishing returns and may introduce undesired metabolic complexity.
- [1] Mor, M.; Lodola, A.; Rivara, S.; Vacondio, F.; Duranti, A.; Tontini, A.; Sanchini, S.; Piersanti, G.; Clapper, J.R.; King, A.R.; Tarzia, G.; Piomelli, D. Synthesis and Quantitative Structure–Activity Relationship of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates. J. Med. Chem. 2008, 51(12), 3487–3498. Table 1a. View Source
